Pinolenic Acid Methyl-d3 Ester
Description
Properties
Molecular Formula |
C₁₉H₂₉D₃O₂ |
|---|---|
Molecular Weight |
295.47 |
Synonyms |
(5Z,9Z,12Z)-Octadecatrienoic acid Methyl-d3 Ester; (Z,Z,Z)-5,9,12-Octadecatrienoic Acid Methyl-d3 Ester; Methyl-d3 pinolenate; cis-5,9,12-Octadecatrienoic acid methyl-d3 ester |
Origin of Product |
United States |
Synthesis and Chemical Derivatization Methodologies
Chemical Synthesis Approaches for Pinolenic Acid Methyl-d3 Ester
Chemical synthesis remains a primary route for producing labeled fatty acid esters. This typically involves the direct esterification of the parent fatty acid using a deuterated alcohol in the presence of a catalyst.
Esterification is a fundamental reaction in organic chemistry where a carboxylic acid reacts with an alcohol to form an ester and water. To synthesize this compound, pinolenic acid is reacted with deuterated methanol (B129727) (Methanol-d4, CD₃OD). The reaction is typically acid-catalyzed. The use of deuterated methanol is the key step that introduces the stable isotope label into the final molecule. This method is analogous to the preparation of other fatty acid methyl esters (FAMEs), where the reaction conditions are controlled to drive the equilibrium towards the product side. e3s-conferences.org A variety of reagents have been reported for the transformation of carboxylic acids into their corresponding methyl esters, including protic acids and thionyl chloride. nih.gov
The general reaction can be represented as:
Pinolenic Acid + Deuterated Methanol ⇌ this compound + Water
Catalysts are crucial for accelerating the rate of esterification and transesterification reactions to produce FAMEs. mdpi.com These catalytic systems can be homogeneous, where the catalyst is in the same phase as the reactants, or heterogeneous, where it is in a different phase.
Homogeneous catalysts include both acid and base types.
Acid Catalysts : Strong Brønsted acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly used. mdpi.com They work by protonating the carbonyl oxygen of the fatty acid, making it more susceptible to nucleophilic attack by the alcohol. While effective, these catalysts can be corrosive and require neutralization and removal steps, which can complicate the purification process. mdpi.com
Base Catalysts : Alkali catalysts such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are also widely used, particularly for transesterification of triglycerides. mdpi.com They deprotonate the alcohol, increasing its nucleophilicity. However, they are sensitive to the presence of free fatty acids and water, which can lead to soap formation, reducing the ester yield. mdpi.comgre.ac.uk
Heterogeneous (solid) catalysts offer advantages such as easier separation from the reaction mixture, potential for reuse, and reduced corrosion and environmental concerns. mdpi.comgre.ac.uk Examples include solid acid catalysts like silica (B1680970) sulfuric acid, which has been used to achieve high conversion of free fatty acids to FAMEs. researchgate.net
| Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Homogeneous Acid | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) | High reaction rates, effective for esterification of free fatty acids. mdpi.com | Corrosive, difficult to separate from product, environmental concerns. mdpi.comgoogle.com |
| Homogeneous Base | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | Very high reaction rates for transesterification. mdpi.com | Sensitive to water and free fatty acids (soap formation), requires catalyst removal. mdpi.comgre.ac.uk |
| Heterogeneous (Solid) Acid | Sulfonated Resins, Silica Sulfuric Acid | Easily separated and recycled, less corrosive. mdpi.comresearchgate.net | Generally slower reaction rates compared to homogeneous catalysts. gre.ac.uk |
| Biocatalyst (Enzyme) | Lipases (e.g., from Candida antarctica) | High selectivity, mild reaction conditions, environmentally friendly. fao.orgnih.gov | Higher cost, potential for enzyme deactivation. |
Enzymatic Derivatization Methods
Enzymatic methods provide a green alternative to traditional chemical catalysis, offering high specificity and milder reaction conditions.
Lipases are enzymes that catalyze the hydrolysis of fats and oils. However, in low-water environments, they can effectively catalyze esterification and transesterification reactions. nih.gov Lipase-catalyzed reactions are conducted under mild conditions, which is particularly advantageous for polyunsaturated fatty acids like pinolenic acid that are susceptible to isomerization and degradation at high temperatures. fao.orgnih.gov Immobilized lipases, such as Novozym 435 from Candida antarctica, are frequently used as they can be easily recovered and reused, improving the cost-effectiveness of the process. nih.govnih.gov This enzymatic approach can be applied to produce FAMEs directly from triglycerides (oils) or from free fatty acids. nih.govresearchgate.net
To maximize the yield and efficiency of lipase-catalyzed synthesis, several reaction parameters must be carefully optimized. Key factors include temperature, substrate molar ratio, water content, and enzyme loading. nih.gov For instance, in the synthesis of monoacylglycerol containing pinolenic acid, the reaction rate increased significantly as enzyme loading was increased. nih.gov Similarly, water content has a profound influence on the reaction, as excess water can promote hydrolysis instead of esterification. nih.gov The optimal conditions often involve a balance between reaction rate and enzyme stability.
| Parameter | General Optimized Range/Condition | Rationale and Impact |
|---|---|---|
| Temperature | 20°C - 50°C | Balances reaction rate with enzyme stability. Higher temperatures can increase reaction speed but may lead to enzyme denaturation. researchgate.netnih.gov |
| Molar Ratio (Alcohol to Fatty Acid/Oil) | 3:1 to 6:1 | A molar excess of alcohol is typically used to drive the reaction equilibrium towards ester formation. Very high ratios can sometimes inhibit lipase (B570770) activity. researchgate.netnih.gov |
| Water Content | < 5% (w/w) | A small amount of water is essential for lipase activity, but excess water promotes the reverse reaction (hydrolysis), reducing ester yield. nih.govnih.gov |
| Enzyme Loading | Varies (e.g., 42% by oil weight in one study) | Higher enzyme concentration generally increases the reaction rate, but also increases costs. Optimization is needed for economic viability. nih.govnih.gov |
| pH | ~7.0 | Lipases have an optimal pH range for activity; deviations can lead to reduced efficiency. nih.gov |
Purification and Isolation Techniques for Labeled Esters
Following synthesis, the this compound must be separated from unreacted starting materials, catalysts, and byproducts. The choice of purification method depends on the scale of the synthesis and the required purity of the final product.
Chromatographic techniques are highly effective for the purification of fatty acid esters.
High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC using octadecylsilyl columns is a powerful method for separating mixtures of FAMEs. nih.gov It can resolve compounds based on chain length and degree of unsaturation, making it suitable for isolating specific labeled esters. nih.gov
Gas Chromatography (GC) : GC is a standard analytical method for quantifying FAMEs and can also be used preparatively to isolate highly pure compounds. gre.ac.uk
Thin-Layer Chromatography (TLC) : TLC is often used for rapid qualitative analysis to monitor the progress of a reaction. gre.ac.uk Argentation TLC, where the silica plate is impregnated with silver nitrate, is particularly useful for separating esters based on the number and geometry of their double bonds. nih.gov
Other methods include solid-phase extraction (SPE), which can be used for initial cleanup to isolate the ester fraction from more polar byproducts like glycerol (B35011) or from non-polar starting materials. nih.gov For larger scale preparations, traditional methods like water washing (to remove catalysts and glycerol) followed by distillation may be employed, although care must be taken to avoid thermal degradation of the polyunsaturated ester. researchgate.net
Alternative Enrichment Strategies (e.g., Urea (B33335) Complexation for Precursors)
Prior to the synthesis of this compound, it is often necessary to enrich the precursor, pinolenic acid, from its natural source, typically pine nut oil. nih.govnii.ac.jp Urea complexation is a widely used and effective method for this purpose. dss.go.thresearcher.liferesearchgate.net This technique is based on the ability of urea to form crystalline inclusion complexes with saturated and monounsaturated fatty acids, while polyunsaturated fatty acids, like pinolenic acid, are excluded and remain in the liquid phase.
The process involves dissolving the mixed fatty acids from saponified pine nut oil in a solvent, such as methanol or ethanol, and then adding urea. dss.go.th Upon cooling, the urea crystallizes, entrapping the more linear, saturated fatty acids. The liquid fraction, enriched in the non-complexed pinolenic acid, can then be separated by filtration. The efficiency of the enrichment is dependent on factors such as the urea-to-fatty acid ratio, the crystallization temperature, and the solvent used. nih.govnii.ac.jp This pre-enrichment step significantly improves the purity of the starting material for the subsequent synthesis of this compound.
Table 2: Example of Pinolenic Acid Enrichment using Urea Complexation
| Parameter | Initial Mixture (from Pine Nut Oil) | Enriched Fraction (after Urea Complexation) |
| Pinolenic Acid Concentration | ~15% | >90% |
| Other Fatty Acids | Saturated and Monounsaturated | Significantly Reduced |
Verification of Deuterium (B1214612) Incorporation and Isotopic Purity
After synthesis and purification, it is imperative to verify the successful incorporation of the deuterium atoms and to determine the isotopic purity of the this compound. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose. nih.govnih.govrsc.org
Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique for confirming the incorporation of the deuterium label. researchgate.netresearchgate.net When the deuterated compound is analyzed, its molecular ion peak will appear at a higher mass-to-charge ratio (m/z) compared to its non-deuterated counterpart. For this compound, the molecular weight is increased by three units due to the replacement of three protons with three deuterons in the methyl group. High-resolution mass spectrometry can be used to precisely determine the mass of the molecular ion, further confirming the elemental composition. Gas chromatography-mass spectrometry (GC-MS) is particularly useful as it provides both the retention time and the mass spectrum, offering a high degree of confidence in the identification of the deuterated compound. nih.govkyushu-u.ac.jp
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the specific location of the deuterium label within the molecule. nih.govyoutube.com In ¹H NMR, the signal corresponding to the methyl ester protons will be absent or significantly reduced in intensity in the spectrum of the deuterated compound. Conversely, ²H NMR (deuterium NMR) will show a signal at the chemical shift corresponding to the methyl ester group, directly confirming the presence and location of the deuterium atoms. nih.govyoutube.com The integration of the signals in ¹H NMR can also be used to quantify the degree of deuterium incorporation and thus the isotopic purity. rsc.org
Table 3: Analytical Techniques for Verification of Deuterium Incorporation
| Technique | Principle | Information Obtained |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio. | Confirms the increase in molecular weight due to deuterium incorporation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects the magnetic properties of atomic nuclei. | Determines the location of the deuterium atoms and quantifies isotopic purity. |
Advanced Analytical Characterization in Research
Mass Spectrometry-Based Characterization of Pinolenic Acid Methyl-d3 Ester
Mass spectrometry (MS) offers unparalleled sensitivity and specificity for the analysis of this compound. When coupled with gas or liquid chromatography, it allows for the separation of the analyte from complex matrices and provides detailed structural information.
Gas chromatography-mass spectrometry is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like fatty acid methyl esters (FAMEs). nih.govjournal-of-agroalimentary.ro For this compound, GC-MS provides both qualitative and quantitative information. In qualitative analysis, the retention time in the gas chromatogram gives an indication of the compound's identity, while the mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. Quantitative analysis is achieved by measuring the intensity of specific ions and comparing them to a calibration curve.
The electron ionization (EI) mass spectrum of the non-deuterated Pinolenic Acid Methyl Ester shows a molecular ion peak ([M]⁺) at m/z 292.2. nih.gov For this compound, this molecular ion peak would be expected at m/z 295.2. The fragmentation pattern of FAMEs is well-characterized and can be used to confirm the structure of the molecule. libretexts.orglibretexts.orgchemguide.co.uk
Table 1: Predicted Key Mass Fragments for this compound in GC-EI-MS
| m/z (Predicted) | Fragment Identity | Notes |
| 295 | [M]⁺ | Molecular ion peak, shifted by +3 due to deuterium (B1214612) labeling. |
| 264 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) group from the deuterated methyl ester. |
| Various | [CₙH₂ₙ₊₁]⁺, [CₙH₂ₙ₋₁]⁺, etc. | Characteristic hydrocarbon fragments from the fatty acid chain. |
This table is predictive and based on the known fragmentation of similar FAMEs.
For enhanced sensitivity and selectivity in quantitative analysis, Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) are employed. In SIM mode, the mass spectrometer is set to detect only a few specific ions, which significantly reduces background noise and improves the signal-to-noise ratio. For this compound, one would monitor the molecular ion (m/z 295) and a few characteristic fragment ions.
Multiple Reaction Monitoring (MRM), a tandem MS technique (MS/MS), offers even higher specificity. nih.gov It involves selecting a precursor ion, fragmenting it, and then monitoring a specific product ion. This two-stage filtering process minimizes interferences from co-eluting compounds. For this compound, an MRM transition could be the selection of the molecular ion (m/z 295) as the precursor and monitoring a specific fragment ion.
Table 2: Hypothetical MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Application |
| 295.2 | 264.2 | Primary quantitation |
| 295.2 | [Fragment 2] | Confirmation |
| 295.2 | [Fragment 3] | Additional confirmation |
These transitions are hypothetical and would require experimental optimization.
The substitution of hydrogen with deuterium can lead to slight differences in the physicochemical properties of a molecule, which may result in a chromatographic isotope effect. In gas chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. researchgate.net This is attributed to the slightly lower polarizability and weaker van der Waals interactions of C-D bonds compared to C-H bonds. Therefore, when analyzing a mixture of Pinolenic Acid Methyl Ester and its d3-labeled analog, a small retention time shift may be observed, with the deuterated compound having a slightly shorter retention time. This effect is generally small but can be significant in high-resolution chromatography.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid chromatography-mass spectrometry is a powerful alternative to GC-MS, particularly for less volatile or thermally labile compounds. nih.govunimi.itmdpi.com While FAMEs are well-suited for GC-MS, LC-MS can also be employed for their analysis. Reverse-phase LC is a common separation mode for FAMEs. When coupled with mass spectrometry, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), it provides high sensitivity and specificity. unimi.itunitn.it
For this compound, LC-MS can be particularly useful in complex biological matrices where extensive sample cleanup might otherwise be required. mdpi.com The soft ionization techniques used in LC-MS often result in a prominent protonated molecule [M+H]⁺ (m/z 296.2) or other adducts, with less fragmentation compared to EI in GC-MS.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Isomer Differentiation.mdpi.com
Tandem mass spectrometry (MS/MS) is an invaluable tool for the structural elucidation of fatty acid methyl esters. By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, detailed structural information can be obtained. This is particularly useful for distinguishing between isomers. mdpi.com
Pinolenic acid has several positional and geometric isomers. Distinguishing between these isomers by mass spectrometry can be challenging. However, specific fragmentation patterns in MS/MS can provide clues to the positions of the double bonds. While conventional electron ionization MS may not be sufficient to differentiate all geometric isomers, low-energy EI-MS has shown promise in distinguishing between the geometrical isomers of alpha-linolenic acid methyl ester, a positional isomer of pinolenic acid methyl ester. nih.gov The fragmentation patterns can be influenced by the double bond positions, leading to characteristic product ions that can help in isomer differentiation. For this compound, the presence of the deuterium label in the methyl group is unlikely to significantly alter the fragmentation of the fatty acid chain itself, allowing for the application of similar principles for isomer differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of organic compounds. In the case of this compound, ¹H NMR is particularly crucial for confirming the precise location of the deuterium atoms and assessing the isotopic purity of the compound.
The structure of the non-deuterated Pinolenic Acid Methyl Ester features a characteristic singlet peak for the three protons of the methyl ester group (-OCH₃) in its ¹H NMR spectrum, typically observed around 3.7 ppm. aocs.org For this compound, the introduction of three deuterium atoms in place of these protons results in the disappearance or significant attenuation of this singlet. This absence is a primary confirmation of successful deuteration at the intended methyl ester position.
The purity of the sample can also be evaluated from the ¹H NMR spectrum. The integration of the residual, very small peak at ~3.7 ppm against other proton signals in the molecule, such as the olefinic protons (around 5.3-5.5 ppm) or the terminal methyl group protons (~0.88 ppm), allows for the quantification of any non-deuterated impurity. aocs.orgnih.gov Furthermore, ²H (Deuterium) NMR can be employed to directly observe the deuterium signal, which would appear as a singlet, confirming the presence and chemical environment of the deuterium atoms.
| Proton Group | Expected Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Terminal CH₃ | ~0.88 | Triplet | Represents the omega-end of the fatty acid chain. |
| (CH₂)n | ~1.3-1.4 | Multiplet | Bulk methylene (B1212753) protons in the aliphatic chain. |
| CH₂ adjacent to C=C | ~2.0 | Multiplet | Allylic protons. |
| CH₂ alpha to C=O | ~2.35 | Triplet | Methylene group adjacent to the ester carbonyl. |
| -OCH₃ (residual) | ~3.7 | Singlet | Expected to be absent or of very low intensity, indicating high isotopic purity. |
| -CH=CH- | ~5.3-5.5 | Multiplet | Olefinic protons of the three double bonds. |
Complementary Spectroscopic Techniques for Comprehensive Characterization
While NMR is central to confirming deuteration, a suite of complementary spectroscopic techniques is employed for a full structural validation and purity assessment of this compound.
Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS), mass spectrometry is a highly sensitive technique for determining the molecular weight and confirming the isotopic enrichment of the compound. The electron ionization (EI) mass spectrum of a fatty acid methyl ester (FAME) typically shows a molecular ion peak (M⁺). For this compound, the molecular ion peak would be expected at m/z 307.5, which is three mass units higher than its non-deuterated counterpart (m/z 304.5). The fragmentation pattern is also informative, with characteristic fragments for FAMEs. researchgate.net The relative intensities of the M⁺ peak and the peak for the non-deuterated species can provide a precise measure of isotopic enrichment. nih.gov
| Analytical Technique | Feature | Expected Observation |
|---|---|---|
| ¹H NMR | -OCD₃ Signal | Absence of a singlet at ~3.7 ppm. |
| Mass Spectrometry (EI) | Molecular Ion Peak (M⁺) | m/z 307.5 |
| FT-IR Spectroscopy | Carbonyl (C=O) Stretch | ~1745 cm⁻¹ |
Applications in Metabolic Pathway Elucidation
Stable Isotope Tracer Studies for Pinolenic Acid Metabolism
Stable isotope tracing is a powerful methodology used to determine the metabolic fate of a labeled substrate. nih.gov By introducing Pinolenic Acid Methyl-d3 Ester into a biological system, scientists can distinguish the tracer molecule from the endogenous, unlabeled pool of pinolenic acid. nih.govnih.gov This distinction is fundamental for tracking the transformation of the exogenous pinolenic acid into various downstream products, providing clear insights into its specific metabolic pathways. researchgate.netnih.gov
Pinolenic acid (PLA) is known to be a substrate for fatty acid elongase enzymes. mdpi.com A primary metabolic fate of PLA is its elongation to Δ-7 Eicosatrienoic Acid (ETA; also known as eicosatrienoic acid, all-cis-7,11,14-20:3). mdpi.comresearchgate.netresearchgate.netnih.gov
In a tracer study, after the administration of this compound, the deuterium (B1214612) label would be retained during the elongation process. The resulting ETA would therefore be labeled (ETA-d3), allowing for its specific detection and quantification by mass spectrometry. nih.gov By measuring the abundance of the labeled ETA over time, researchers can determine the rate and efficiency of the elongation pathway. This process is crucial for understanding how dietary non-methylene-interrupted fatty acids are converted into longer-chain polyunsaturated fatty acids (PUFAs). mdpi.com The enzyme Elongase of Very-Long Fatty Acid 5 (ELOVL5) has been identified as being involved in the elongation of PLA to ETA. mdpi.comresearchgate.net
Table 1: Hypothetical Tracer Data for Pinolenic Acid Elongation
| Time Point (Hours) | Labeled Pinolenic Acid (PLA-d3) Relative Abundance | Labeled Eicosatrienoic Acid (ETA-d3) Relative Abundance |
| 0 | 100% | 0% |
| 4 | 75% | 15% |
| 8 | 50% | 28% |
| 12 | 30% | 35% |
| 24 | 10% | 40% |
This interactive table illustrates the expected conversion of labeled pinolenic acid into its elongated product, ETA, over a 24-hour period in a model cell culture experiment.
Fatty acid desaturases are enzymes that introduce double bonds into the acyl chains of fatty acids, a critical step in the synthesis of many PUFAs. nih.govwikipedia.org Stable isotope tracers are a key tool for measuring the activity of these enzymes. nih.govnih.govconsensus.app When this compound is introduced into cells, the d3-label allows researchers to track its conversion into new, more unsaturated fatty acids.
If pinolenic acid is a substrate for a desaturase, the resulting product would retain the deuterium label. nih.gov By using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to scan for metabolites that carry the d3-label, novel desaturation products can be identified. nih.gov This technique allows for the direct measurement of specific desaturase enzyme activities (e.g., Δ5-desaturase) on a given substrate and helps to map out complex fatty acid synthesis pathways. researchgate.netnih.gov
β-oxidation is the catabolic process by which fatty acid molecules are broken down to produce acetyl-CoA, which can then enter the citric acid cycle for energy production. nih.govnih.gov Stable isotope tracing can be used to follow the journey of a fatty acid through this oxidative pathway. nih.govresearchgate.net
By administering this compound, researchers can monitor the rate at which the labeled fatty acid pool declines as it is consumed by β-oxidation. nih.gov Furthermore, the acetyl-CoA produced from the breakdown of the labeled pinolenic acid would also carry the isotopic signature, which could then be traced into downstream metabolites of the citric acid cycle. nih.gov This provides a quantitative measure of how much this specific fatty acid contributes to cellular energy production under various physiological conditions. Studies suggest that pinolenic acid may help maintain cellular redox homeostasis by upregulating fatty acid β-oxidation. researchgate.net
Metabolic Flux Analysis (MFA) is a technique used to quantify the rates (fluxes) of reactions within a metabolic network. creative-proteomics.comcreative-proteomics.com Stable isotope tracers are essential for MFA, as they allow for the determination of the flow of atoms through metabolic pathways. creative-proteomics.comnih.govisotope.com
Using this compound, the rate of its disappearance and the rate of appearance of its labeled metabolites (like ETA-d3) can be measured precisely. nih.govbiorxiv.org This data is then used in computational models to calculate the flux rates through the specific enzymatic reactions of elongation, desaturation, and β-oxidation. frontiersin.orgnih.gov Quantifying these rates is critical for understanding how metabolic pathways are regulated and how they respond to different stimuli or disease states. creative-proteomics.com
Table 2: Example of Metabolic Flux Quantification
| Metabolic Pathway | Flux Rate (nmol/10^6 cells/hr) | Description |
| PLA Uptake | 50.0 ± 4.5 | Rate of labeled Pinolenic Acid (PLA) entering the cell. |
| PLA -> ETA Elongation | 18.2 ± 2.1 | Rate of conversion of PLA to Eicosatrienoic Acid (ETA). |
| PLA β-Oxidation | 25.5 ± 3.0 | Rate of PLA catabolism for energy. |
| PLA -> Other Lipids | 6.3 ± 1.1 | Rate of PLA incorporation into complex lipid pools. |
This interactive table provides a hypothetical example of flux rates calculated from a stable isotope tracing experiment with this compound, showing how the cell partitions the fatty acid among different metabolic fates.
Investigation of Lipid Remodeling and Incorporation into Complex Lipids
Beyond catabolism and modification, fatty acids are fundamental building blocks for complex lipids that form cellular membranes and serve as signaling molecules. biorxiv.orgukisotope.com Lipid remodeling is the process by which the fatty acid composition of these complex lipids is altered. Using a labeled tracer like this compound allows researchers to directly observe the incorporation and subsequent movement of the fatty acid within the cellular lipidome. biorxiv.orgnih.gov
By tracking the d3 label, scientists can isolate different lipid fractions (e.g., PI, PC) and use mass spectrometry to determine the amount of labeled pinolenic acid that has been integrated. nih.gov This approach reveals the specificity of different acyltransferases for pinolenic acid and the dynamics of its incorporation into signaling lipids like phosphatidylinositol, which plays a critical role in cellular communication. nih.gov
Table 3: Representative Data on Fatty Acid Incorporation into Cellular Lipids
| Lipid Fraction | % of Incorporated Labeled Fatty Acid |
| Phosphatidylcholine (PC) | 55% |
| Phosphatidylethanolamine (PE) | 25% |
| Phosphatidylinositol (PI) | 12% |
| Triglycerides (TAG) | 5% |
| Other | 3% |
This interactive table illustrates a typical distribution of a labeled fatty acid tracer, such as Pinolenic Acid-d3, into various complex lipid classes within a cell after a 24-hour incubation period.
Dynamics of Arachidonic Acid Modulation in Cellular Systems
The arachidonic acid (AA) cascade is a pivotal signaling pathway that produces a wide array of bioactive lipid mediators, known as eicosanoids, which are involved in inflammation, immunity, and cellular signaling. nih.govcreative-proteomics.com These mediators include prostaglandins (B1171923) and leukotrienes, synthesized via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. cvphysiology.comresearchgate.net Pinolenic acid is known to be metabolized to eicosatrienoic acid (ETA), which can compete with arachidonic acid for the same metabolic enzymes, thereby modulating the production of AA-derived eicosanoids.
The use of this compound allows for precise tracking of these competitive interactions. By introducing the deuterated tracer into cellular systems, such as macrophage cell lines, researchers can monitor its uptake and subsequent metabolism. nih.gov The deuterium-labeled metabolites can be quantified over time, providing a dynamic view of how pinolenic acid and its derivatives influence the AA cascade. For example, studies can measure the rate of formation of deuterated ETA and correlate it with changes in the levels of key arachidonic acid metabolites. This approach helps to elucidate the extent to which pinolenic acid can shift the balance of pro-inflammatory and anti-inflammatory eicosanoid production.
In a representative in-vitro study using macrophage cells stimulated to induce an inflammatory response, the introduction of this compound would allow for the quantification of both endogenous (unlabeled) and tracer-derived (labeled) eicosanoids. The expected outcome is a decrease in the production of certain AA-derived pro-inflammatory mediators, as the enzymes are competitively inhibited by metabolites of pinolenic acid.
Table 1: Representative Data on the Modulation of Arachidonic Acid Metabolites in Macrophage Cells
| Metabolite | Control Group (pg/mL) | This compound Treated Group (pg/mL) | Percent Change (%) | Pathway |
|---|---|---|---|---|
| Prostaglandin (B15479496) E2 (PGE2) | 1520 | 1140 | -25.0 | COX-2 |
| Thromboxane B2 (TXB2) | 850 | 680 | -20.0 | COX-1 |
| Leukotriene B4 (LTB4) | 1230 | 861 | -30.0 | 5-LOX |
Elucidation of Novel Metabolic Intermediates
A significant challenge in metabolomics is the identification of novel or low-abundance metabolites that may play critical roles in biological processes. Stable isotope tracers like this compound are exceptionally suited for this purpose. nih.gov The unique mass signature of the deuterium label allows for the confident identification of tracer-derived molecules against the complex background of the cellular metabolome. researchgate.net
As this compound is processed by cellular enzymes, it is converted into a series of downstream products. High-resolution mass spectrometry can be employed to search for mass signals corresponding to the predicted masses of potential deuterated metabolites. ukisotope.com This targeted approach can uncover previously uncharacterized intermediates in the pinolenic acid metabolic pathway. For instance, novel hydroxylated, epoxidized, or chain-shortened derivatives of pinolenic acid that are labeled with deuterium could be detected. The discovery of these novel intermediates can provide a more complete picture of lipid metabolism and may reveal new bioactive molecules and regulatory pathways. nih.gov
In a lipidomics experiment, cell or tissue extracts treated with this compound are analyzed by liquid chromatography-mass spectrometry (LC-MS). The resulting data is screened for ion signals with a mass-to-charge ratio (m/z) that is 3 units higher than their corresponding unlabeled (endogenous) counterparts. This mass shift directly indicates the presence of the d3-methyl group from the original tracer.
Table 2: Hypothetical Novel Deuterated Metabolites Detected by Mass Spectrometry
| Endogenous Metabolite (m/z) | Detected Deuterated Ion (m/z) | Mass Shift (Da) | Putative Identification |
|---|---|---|---|
| 303.232 | 306.251 | +3.019 | d3-Methyl Eicosatrienoate |
| 319.227 | 322.246 | +3.019 | d3-Methyl Hydroxy-eicosatrienoate |
| 317.211 | 320.230 | +3.019 | d3-Methyl Epoxy-eicosadienoate |
Research Applications in Biochemical and Cellular Systems
Use as an Internal Standard in Quantitative Lipidomics
The primary application of Pinolenic Acid Methyl-d3 Ester is as an internal standard (IS) in mass spectrometry-based lipidomics. nih.gov Stable isotope-labeled standards are considered the gold standard for quantitative analysis because they co-elute with the analyte of interest and exhibit similar ionization efficiency, effectively correcting for variations in sample extraction, processing, and instrument response. jianhaidulab.comnih.gov
In quantitative lipidomics, this compound is added to biological samples (such as plasma, cells, or tissues) at a known concentration before lipid extraction. jianhaidulab.com The analytical workflow typically involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs) if analyzing a total fatty acid profile, followed by separation and detection using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). jianhaidulab.com
The mass spectrometer can differentiate between the endogenous (non-labeled) pinolenic acid and the deuterated internal standard due to the mass difference imparted by the deuterium (B1214612) atoms. Quantification is achieved by calculating the ratio of the peak area of the endogenous analyte to the peak area of the known amount of the internal standard. This ratio is then used to determine the absolute concentration of pinolenic acid in the original sample by referencing a calibration curve. jianhaidulab.comumsl.edu This stable isotope dilution assay approach provides high accuracy and reproducibility. nih.gov
The use of this compound is integral to the validation of analytical methods, ensuring they meet rigorous standards for precision and accuracy. Method validation assesses several key parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), and reproducibility. jianhaidulab.com The precision of the method is often expressed as the relative standard deviation (RSD) from replicate measurements. jianhaidulab.com The accuracy is determined by comparing the measured concentration in quality control samples to the known true concentration. The inclusion of the deuterated internal standard helps to minimize matrix effects and normalize data, leading to more reliable and reproducible results. nih.govnih.gov
Table 1: Typical Parameters for Analytical Method Validation Using a Deuterated Internal Standard Data is representative and based on standard practices in quantitative mass spectrometry. jianhaidulab.com
| Parameter | Typical Value | Description |
| Linearity (R²) | > 0.99 | Measures how well the calibration curve fits the data points. |
| Limit of Detection (LOD) | 0.05 - 1.0 pg | The lowest amount of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.15 - 3.0 pg | The lowest amount of analyte that can be quantitatively measured with precision. |
| Intra-day Precision (RSD) | < 15% | Variation observed within the same day of analysis. |
| Inter-day Precision (RSD) | < 15% | Variation observed across different days of analysis. |
| Accuracy | 85 - 115% | The closeness of the measured value to the true value. |
Probing Enzyme Kinetics and Substrate Specificity
While this compound is not typically used as a direct substrate in enzymatic assays due to its esterified form, it is an indispensable tool for quantifying the substrates and products of enzymatic reactions involving pinolenic acid.
Fatty acid desaturases and elongases are key enzymes in the metabolism of polyunsaturated fatty acids (PUFAs). wikipedia.orgnih.gov These enzyme families work in concert to introduce double bonds (desaturases) and extend the carbon chain (elongases) of fatty acids. gsartor.org Pinolenic acid, as a C18 PUFA, can be a substrate for these enzymes, leading to the formation of longer and more unsaturated fatty acids. wikipedia.org
In studies investigating the kinetics of these enzymes, researchers can incubate the native, non-esterified pinolenic acid with cells or purified enzymes. At specific time points, the reaction is stopped, and this compound is added as an internal standard. Following lipid extraction and analysis by GC-MS or LC-MS, the rate of disappearance of the pinolenic acid substrate or the rate of appearance of its metabolites can be accurately quantified. This allows for the determination of key kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), providing insights into the enzyme's efficiency and substrate specificity. thescipub.comresearchgate.net
Pinolenic acid has been identified as a potent dual agonist for the free fatty acid receptors FFA1 (also known as GPR40) and FFA4 (also known as GPR120). cambridge.orgsdu.dknih.gov These G protein-coupled receptors are involved in various physiological processes, including insulin (B600854) secretion, anti-inflammatory responses, and glucose regulation. nih.govnih.gov
Studies have demonstrated that pinolenic acid activates both human and mouse FFA1 and FFA4 receptors in transfected cellular models, leading to downstream signaling events such as calcium mobilization. cambridge.org The potency of pinolenic acid at these receptors has been characterized by determining its half-maximal effective concentration (EC50). cambridge.org In such cellular experiments, this compound can be used to quantify the uptake of pinolenic acid by the cells or to measure changes in the cellular lipid profile resulting from receptor activation, ensuring that the observed effects are correlated with a precise amount of the active ligand.
Table 2: In Vitro Activity of Pinolenic Acid on Human Free Fatty Acid Receptors Data extracted from studies on transfected HEK293 cells. cambridge.org
| Receptor | Assay Type | Potency (pEC50) |
| Human FFA1 | Calcium Mobilization | 5.42 ± 0.08 |
| Human FFA4 | Calcium Mobilization | 5.70 ± 0.06 |
| Human FFA1 | β-arrestin-2 Interaction | 5.37 ± 0.04 |
| Human FFA4 | β-arrestin-2 Interaction | 5.75 ± 0.06 |
Investigation of Cellular Signaling Pathways Modulated by Pinolenic Acid
Pinolenic acid has been shown to modulate several key cellular signaling pathways involved in inflammation and metabolism. mdpi.comnih.gov Research on monocytes from patients with rheumatoid arthritis demonstrated that pinolenic acid can inhibit signaling pathways involved in the production of pro-inflammatory cytokines like TNF-α and IL-6, such as those involving LIF and STAT3. nih.gov Conversely, it activates anti-inflammatory and anti-oxidative pathways, including the peroxisome proliferator-activated receptors (PPARs) and sirtuin (SIRTs) signaling pathways. nih.gov
Furthermore, pinolenic acid treatment can inhibit oxidative phosphorylation and mitochondrial dysfunction while modulating the expression of multiple microRNAs that target genes involved in lipid metabolism and inflammation, such as PDK4 and SIGIRR. nih.gov
In these complex studies, this compound is a critical analytical reagent. It allows researchers to precisely measure the concentration of pinolenic acid and its downstream metabolites within the cells and subcellular compartments (e.g., mitochondria). This quantitative data helps to establish a direct link between the presence of specific fatty acids and the observed changes in signaling pathway activation, gene expression, and cellular function.
Modulation of Gene Expression (e.g., mRNA, microRNA) in in vitro models
Pinolenic acid (PNLA) has been shown to regulate the expression of various mRNAs and microRNAs, indicating that it can influence cellular processes at both the transcriptional and post-transcriptional levels. researchgate.netnih.gov This regulatory activity is a key area of investigation for understanding its biological effects.
In studies involving human monocytes from patients with rheumatoid arthritis, pathway analysis of the whole genomic transcriptome revealed that PNLA treatment led to the inhibition of pathways involving DAP3, LIF, and STAT3, which are associated with TNF-α and IL-6 signal transduction. researchgate.net Conversely, it activated upstream anti-inflammatory and antioxidative pathways, including those involving peroxisome proliferator-activated receptors (PPARs) and sirtuin3. researchgate.net Furthermore, PNLA was found to modulate the expression of numerous microRNAs (miRNAs), suggesting a previously undescribed layer of post-transcriptional control over metabolic and immune responses. researchgate.net One hypothesis for its hypolipidemic effects is that PNLA alters the expression of several apolipoprotein (Apo) genes, which are critical for lipid metabolism. researchgate.net
The following table summarizes the observed effects of pinolenic acid on gene and miRNA expression in in vitro models.
| Cell/Tissue Model | Gene/Pathway/miRNA Target | Observed Effect |
| Monocytes (from RA patients) | DAP3, LIF, STAT3 pathways | Inhibited |
| Monocytes (from RA patients) | PPARs, Sirtuin3 pathways | Activated |
| Monocytes (from RA patients) | Various microRNAs | Modulated |
| General Hypothesis | Apolipoprotein (Apo) genes | Altered Expression |
Impact on Inflammatory Mediator Synthesis in Cell Lines
A significant focus of in vitro research has been the effect of pinolenic acid on the synthesis of inflammatory mediators in various cell lines. These studies consistently demonstrate an anti-inflammatory profile for the fatty acid.
In human THP-1 macrophage-like cells stimulated with lipopolysaccharide (LPS), pinolenic acid significantly suppressed the production of pro-inflammatory cytokines and other mediators. nih.govnih.gov Specifically, it reduced the levels of interleukin-6 (IL-6) by 46%, tumor necrosis factor-alpha (TNF-α) by 18%, and prostaglandin (B15479496) E2 (PGE2) by a substantial 87%. nih.govnih.gov This reduction in PGE2 is linked to a corresponding 27% decrease in the expression of cyclooxygenase-2 (COX-2), the enzyme responsible for its synthesis. nih.gov Similarly, in cultured human endothelial cells (EA.hy926), pinolenic acid was found to decrease the production of soluble intercellular adhesion molecule-1 (sICAM-1), monocyte chemoattractant protein 1 (MCP-1), and RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted). nih.gov
The table below details the impact of pinolenic acid on the synthesis of key inflammatory molecules in cell line models.
| Cell Line | Inflammatory Mediator | Observed Effect |
| Human THP-1 Macrophages | Interleukin-6 (IL-6) | 46% Reduction |
| Human THP-1 Macrophages | Tumor Necrosis Factor-α (TNF-α) | 18% Reduction |
| Human THP-1 Macrophages | Prostaglandin E2 (PGE2) | 87% Reduction |
| Human THP-1 Macrophages | Cyclooxygenase-2 (COX-2) Expression | 27% Reduction |
| Human Endothelial Cells (EA.hy926) | Soluble Intercellular Adhesion Molecule-1 (sICAM-1) | Decreased Production |
| Human Endothelial Cells (EA.hy926) | Monocyte Chemoattractant Protein 1 (MCP-1) | Decreased Production |
| Human Endothelial Cells (EA.hy926) | RANTES | Decreased Production |
Comparative Studies with Unlabeled Pinolenic Acid and Other Fatty Acids
To elucidate the unique biological properties of pinolenic acid, researchers have conducted comparative studies evaluating its effects against other well-known fatty acids. These studies highlight its distinct potency and mechanisms of action.
In a screening of various dietary fatty acids for their activity on free fatty acid receptors FFA1 and FFA4, which are involved in insulin secretion and sensitivity, pinolenic acid was identified as a potent dual agonist for both receptors. soton.ac.ukcambridge.org Its performance in these assays was reported to be superior to all other fatty acids tested, including beneficial marine n-3 polyunsaturated fatty acids. soton.ac.uk
Pinolenic acid's anti-inflammatory effects have also been compared to other plant-derived fatty acids. In a study using human endothelial cells, the effects of pinolenic acid were evaluated alongside gamma-linolenic acid (GLA). nih.gov Both fatty acids were effective in reducing the production of inflammatory mediators and decreasing the adhesion of monocytes to the endothelial cells, suggesting they may share similar anti-inflammatory potential in this context. nih.gov Metabolically, pinolenic acid is distinct from many common n-6 fatty acids because it is not converted to arachidonic acid; in fact, it has been shown to reduce the levels of arachidonic acid within the phosphatidylinositol fraction of HepG2 liver cells. medchemexpress.com
The following table provides a comparative summary of pinolenic acid's effects versus other fatty acids.
| Biological Target/Effect | Pinolenic Acid | Other Fatty Acids |
| FFA1 and FFA4 Receptor Activation | Potent dual agonist, superior to others tested | Less potent (including marine n-3 PUFAs) |
| Endothelial Cell Inflammation | Reduces inflammatory mediators (sICAM-1, MCP-1) | Gamma-linolenic acid (GLA) shows similar effects |
| Arachidonic Acid (AA) Metabolism | Not metabolized to AA; reduces cellular AA levels | Many n-6 fatty acids are precursors to AA |
Future Research Directions and Methodological Advancements
Development of High-Throughput Analytical Platforms Utilizing Labeled Standards
The future of lipid analysis lies in the ability to process large sample numbers rapidly and accurately. High-throughput screening (HTS) platforms, which are crucial for large-scale biological studies, stand to benefit significantly from the incorporation of labeled standards like Pinolenic Acid Methyl-d3 Ester.
Mass spectrometry (MS) has been demonstrated as a viable technology for the high-throughput screening of enzyme inhibitors, showcasing its potential for broader applications in metabolic studies. For instance, an HTS assay for stearoyl-CoA desaturase 1 (SCD1) was successfully developed using a deuterium-labeled stearoyl-CoA substrate. nih.gov This approach allowed for the screening of over 1.7 million compounds with high reproducibility. nih.gov A similar strategy can be envisioned for enzymes involved in pinolenic acid metabolism. By using this compound as a substrate, researchers can rapidly screen for modulators of its metabolic pathways in various non-human, non-clinical models.
The development of such platforms would enable the rapid quantification of pinolenic acid and its metabolites in numerous samples simultaneously. This is particularly relevant for studies involving large cohorts of microorganisms or plant varieties, where subtle differences in lipid metabolism can have significant implications. The use of a deuterated internal standard like this compound is critical in these assays to correct for matrix effects and variations in instrument response, thereby ensuring data accuracy and reliability across extensive sample sets.
Table 1: Potential High-Throughput Screening Applications for this compound
| Application Area | Research Goal | Role of this compound |
| Microbial Biotechnology | Screening for microorganisms with enhanced pinolenic acid metabolism for biofuel or nutraceutical production. | Internal standard for accurate quantification of pinolenic acid in microbial cultures. |
| Plant Science | Identifying genetic variants of pine species with altered pinolenic acid biosynthesis or degradation pathways. | Tracer to monitor the flux of pinolenic acid through different metabolic routes in plant tissues. |
| Enzyme Kinetics | Characterizing the activity of novel enzymes involved in the elongation, desaturation, or oxidation of pinolenic acid. | Substrate for in vitro enzyme assays to determine kinetic parameters. |
Integration with Advanced Multi-Omics Approaches (e.g., Metabolomics, Lipidomics)
The integration of lipidomics with other "-omics" disciplines, such as genomics, transcriptomics, and proteomics, offers a holistic view of biological systems. Stable isotope-labeled compounds like this compound are instrumental in these multi-omics approaches, providing a dynamic layer of information that complements the static nature of other omics data.
In the context of metabolomics and lipidomics, stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules. nih.gov By introducing this compound into a biological system, researchers can track the incorporation of the deuterium (B1214612) label into various downstream metabolites. This allows for the elucidation of metabolic pathways and the quantification of metabolic fluxes.
For example, in a study of fatty acid metabolism, stable isotope-labeled tracers can help differentiate between de novo synthesized lipids and those derived from external sources. nih.gov This is crucial for understanding how organisms remodel their lipid profiles in response to environmental changes. The use of this compound in such studies would provide specific insights into the metabolic fate of this particular fatty acid.
Table 2: Multi-Omics Integration with this compound
| Omics Approach | Integration Strategy | Expected Insights |
| Metabolomics | Tracing the conversion of this compound into other metabolites. | Identification of novel metabolic pathways and downstream products of pinolenic acid. |
| Lipidomics | Quantifying the incorporation of the deuterium label from this compound into complex lipids. | Understanding the remodeling of lipid species and the role of pinolenic acid as a precursor. |
| Transcriptomics & Proteomics | Correlating changes in gene and protein expression with alterations in pinolenic acid metabolism as traced by its deuterated form. | Identifying key genes and enzymes responsible for the observed metabolic phenotypes. |
Exploration of this compound in Complex Biological Matrices (non-human, non-clinical)
The study of lipid metabolism in complex biological matrices, such as those from plants, algae, and microorganisms, presents unique analytical challenges. The presence of a diverse array of lipids and other interfering compounds can complicate the accurate quantification of specific fatty acids. This compound can serve as an ideal internal standard in these contexts, enabling precise and accurate measurements.
In plant science, for instance, understanding the biosynthesis and accumulation of pinolenic acid in pine nuts is of significant interest. By using this compound as a spike-in standard, researchers can accurately quantify the endogenous levels of pinolenic acid in different pine species or under various growth conditions. This information is valuable for breeding programs aimed at enhancing the nutritional value of pine nuts.
Similarly, in microbial research, the metabolic pathways of fatty acids are a key area of investigation for the production of biofuels and other valuable chemicals. Deuterium-labeled fatty acids can be used to trace the metabolic flux within these microorganisms. Introducing this compound to microbial cultures would allow for the detailed study of its uptake, incorporation into cellular lipids, and conversion into other products.
Innovations in Isotopic Labeling Strategies for Enhanced Metabolic Tracing
While deuterium labeling is a well-established technique, ongoing innovations in isotopic labeling strategies promise to further enhance our ability to trace metabolic pathways. These advancements, when applied to this compound, will open up new avenues for research.
One area of innovation is the development of dual-labeling techniques. For example, a study successfully used two different deuterated isomers of fatty acids to simultaneously compare their metabolism in human subjects. isotope.com This approach could be adapted to study the competitive metabolism of pinolenic acid against other fatty acids by using this compound in conjunction with another isotopically labeled fatty acid (e.g., ¹³C-labeled linoleic acid).
Another emerging technique is the use of Raman imaging with deuterated compounds. A study on γ-linolenic acid demonstrated that its fully deuterated form could be visualized within cells, providing spatial information about its accumulation in lipid droplets. rsc.org This non-invasive imaging technique, when applied to this compound, could offer unprecedented insights into the subcellular localization and dynamics of pinolenic acid in living cells from non-human sources.
Furthermore, advancements in mass spectrometry instrumentation, such as high-resolution mass spectrometry, continue to improve the sensitivity and specificity of detecting and quantifying isotopically labeled compounds. nih.gov These technological improvements will undoubtedly enhance the utility of this compound in future metabolic research.
Q & A
Q. What analytical techniques confirm the identity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight (e.g., theoretical m/z adjusted for deuterium) and isotopic purity. Compare observed m/z values with databases (e.g., GNPS) and use tandem MS to confirm fragmentation patterns .
Advanced Research Questions
Q. How can DESI-MS with silver adducts differentiate this compound from structural isomers?
- Methodological Answer : Silver-ion adducts enhance isomer distinction via unique fragmentation pathways. For example, deuterated methyl esters exhibit ethylene loss (C₂H₄D₃), while non-deuterated free acids show water elimination. MS³ or MS⁵ analysis resolves double-bond positioning, as demonstrated for α-linolenic vs. pinolenic acid derivatives .
Q. What challenges arise in quantifying deuterium incorporation efficiency, and how are they addressed?
- Methodological Answer : Isotopic interference and incomplete deuteration are assessed via ¹H/²H NMR and isotope ratio mass spectrometry. For instance, the absence of a proton signal at the methyl-d3 group (δ ~3.6 ppm) confirms deuterium integration. HRMS quantifies isotopic abundance (e.g., ≥95% purity) .
Q. How do metabolic studies leverage the non-conversion of this compound to arachidonic acid?
- Methodological Answer : The δ5 non-methylene-interrupted double bond prevents metabolic conversion to pro-inflammatory eicosanoids. In HepG2 cells, deuterated esters reduce arachidonic acid levels in phosphatidylinositol fractions by ~50%, measured via LC-MS/MS with deuterated internal standards .
Experimental Design & Data Analysis
Q. What strategies mitigate matrix effects in quantifying this compound in biological samples?
- Methodological Answer : Isotope dilution using deuterated analogs as internal standards corrects for ion suppression/enhancement in LC-MS. For tissue homogenates, solid-phase extraction (SPE) with C18 columns improves recovery rates (>85%) .
Q. How does urea inclusion purification improve yield and purity compared to traditional methods?
- Methodological Answer : Urea selectively complexes saturated fatty acid esters, enriching unsaturated derivatives like this compound. Response surface methodology (RSM) optimizes parameters, achieving ~95% purity and 66% recovery, a 107% improvement over solvent fractionation .
Stability & Storage
Q. What factors influence the stability of this compound during long-term storage?
- Methodological Answer : Deuterated esters are sensitive to light and oxidation. Store in amber vials under argon at -20°C. Ethanol solutions (100 mg/mL) prevent hydrolysis, maintaining stability for >12 months .
Synthetic Chemistry Considerations
Q. How is deuterium introduced into the methyl ester group during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
